molecular formula C7H5NO4 B13301365 6-Formyl-5-hydroxynicotinic acid

6-Formyl-5-hydroxynicotinic acid

Cat. No.: B13301365
M. Wt: 167.12 g/mol
InChI Key: AQXCAJBSQFAPCU-UHFFFAOYSA-N
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Description

6-Formyl-5-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 6th position and a hydroxyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-5-hydroxynicotinic acid typically involves the formylation of 5-hydroxynicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to ensure the selective formylation at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process typically includes steps such as:

    Preparation of 5-hydroxynicotinic acid: This can be synthesized from nicotinic acid through hydroxylation reactions.

    Formylation: Using the Vilsmeier-Haack reaction or other formylation techniques to introduce the formyl group.

    Purification: Crystallization or other purification methods to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-5-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include alkyl halides and bases.

Major Products Formed

    Oxidation: 6-Carboxy-5-hydroxynicotinic acid.

    Reduction: 6-Hydroxymethyl-5-hydroxynicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Formyl-5-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Formyl-5-hydroxynicotinic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl and hydroxyl groups may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxynicotinic acid
  • 4-Hydroxynicotinic acid
  • 5-Hydroxynicotinic acid
  • 6-Hydroxynicotinic acid

Comparison

6-Formyl-5-hydroxynicotinic acid is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its hydroxynicotinic acid counterparts. The formyl group adds an additional reactive site, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

6-formyl-5-hydroxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-3-5-6(10)1-4(2-8-5)7(11)12/h1-3,10H,(H,11,12)

InChI Key

AQXCAJBSQFAPCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C=O)C(=O)O

Origin of Product

United States

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